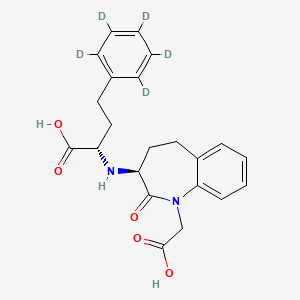

Benazeprilat-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benazeprilat-d5 is a synthetic, chiral, and water-soluble compound that is used in scientific research. It is a derivative of benazepril, a drug used for treating hypertension, and has been studied for its potential in a wide variety of research applications.

科学的研究の応用

Congestive Heart Failure Treatment

Studies involving Benazeprilat-d5 can explore its role in treating congestive heart failure (CHF). By inhibiting ACE and reducing angiotensin II levels, benazeprilat can improve hemodynamic parameters such as cardiac output and decrease systemic vascular resistance, which is beneficial for patients with CHF .

Renin-Angiotensin-Aldosterone System (RAAS) Modulation

Benazeprilat-d5: can be used to investigate the dose-dependent effects of benazepril on the RAAS. This includes examining changes in biomarkers like angiotensin II, plasma renin activity, and aldosterone levels, which are crucial for understanding the RAAS’s role in cardiovascular diseases .

Pharmacokinetic Studies

The deuterated form, Benazeprilat-d5 , is valuable for pharmacokinetic studies. It serves as an internal standard that allows for accurate quantification and monitoring of benazepril levels in biological samples, aiding in the understanding of the drug’s absorption, distribution, metabolism, and excretion .

Veterinary Medicine

Research on Benazeprilat-d5 extends to veterinary medicine, particularly in the treatment of heart disease in dogs. It helps in assessing the therapeutic effects and optimizing dosages for canine patients, which can also provide comparative insights for human medicine .

Drug Interaction Studies

Benazeprilat-d5: is instrumental in studying potential drug interactions. As an ACE inhibitor, benazeprilat may interact with other medications, and its deuterated form can be used to track these interactions accurately, ensuring safe and effective combination therapies .

作用機序

Target of Action

Benazeprilat-d5, the active metabolite of Benazepril, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by Benazeprilat-d5 is the RAAS. By inhibiting ACE and subsequently reducing angiotensin II levels, Benazeprilat-d5 disrupts the RAAS pathway . This disruption leads to a decrease in blood pressure and has downstream effects on cardiovascular health .

Pharmacokinetics

Benazepril, the prodrug of Benazeprilat-d5, is rapidly and extensively metabolized in the liver to its active form, Benazeprilat . The absorption, distribution, and elimination of Benazepril and Benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with renal or hepatic impairment . The pharmacokinetic properties of Benazeprilat-d5 are stable over a wide range of conditions .

特性

IUPAC Name |

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRIHWFJGRSBP-IARVFAGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

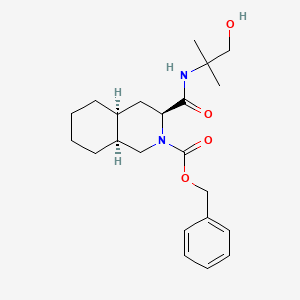

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

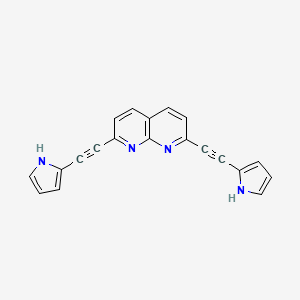

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)